Azepane Scaffold Differentiation via LogP Comparison
The target compound exhibits a calculated LogP of approximately 2.17 , which is notably lower than that of a closely related analog, 1-[(4-methyl-5-{1-[(1-methylcyclopropyl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]azepane, which has a calculated LogP of 2.36 . This difference of -0.19 LogP units indicates that the target compound is more hydrophilic, which can translate to improved aqueous solubility and a distinct pharmacokinetic profile, making it a valuable comparator in scaffold optimization campaigns.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.17 |
| Comparator Or Baseline | 1-[(4-methyl-5-{1-[(1-methylcyclopropyl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]azepane: LogP = 2.36 |
| Quantified Difference | -0.19 |
| Conditions | Calculated using standard cheminformatics tools (e.g., XLogP3-AA) as reported by vendor databases. |
Why This Matters
This quantifiable difference in lipophilicity allows researchers to select a building block with specific physicochemical properties to fine-tune absorption, distribution, and metabolic stability in early-stage drug discovery.
